molecular formula C3H6F3N3S B1519109 1-Amino-3-(2,2,2-trifluoroethyl)thiourea CAS No. 1092300-87-2

1-Amino-3-(2,2,2-trifluoroethyl)thiourea

Cat. No. B1519109
CAS RN: 1092300-87-2
M. Wt: 173.16 g/mol
InChI Key: PNDLMDHLOFBFTI-UHFFFAOYSA-N
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Description

1-Amino-3-(2,2,2-trifluoroethyl)thiourea is a compound with the CAS Number: 1092300-87-2. It has a molecular weight of 173.16 and its molecular formula is C3H6F3N3S . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 1-Amino-3-(2,2,2-trifluoroethyl)thiourea is 1S/C3H6F3N3S/c4-3(5,6)1-8-2(10)9-7/h1,7H2,(H2,8,9,10) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

1-Amino-3-(2,2,2-trifluoroethyl)thiourea is a powder that is stored at room temperature . Its molecular weight is 173.16 and its molecular formula is C3H6F3N3S .

Scientific Research Applications

Asymmetric Michael Reaction Catalyst

A new class of bifunctional catalysts incorporating a thiourea moiety and an amino group on a chiral scaffold, including derivatives similar to 1-Amino-3-(2,2,2-trifluoroethyl)thiourea, has been synthesized. These catalysts have demonstrated high efficiency in asymmetric Michael reactions of 1,3-dicarbonyl compounds to nitroolefins. This approach has enabled the development of new synthetic routes with high enantioselectivity for products like (R)-(-)-baclofen, showcasing the catalysts' role in activating both the nitroolefin and the 1,3-dicarbonyl compound to achieve high selectivity (Okino et al., 2005).

Chiral Derivatizing Agent for Amino Acids

(1S,2S)-1,3-Diacetoxy-1-(4-nitrophenyl)-2-propylisothiocyanate, a compound structurally related to 1-Amino-3-(2,2,2-trifluoroethyl)thiourea, has been developed as a novel chiral derivatizing agent for the resolution of compounds containing an amino group, demonstrating its utility in resolving representative α-amino acids. This development highlights the compound's application in enhancing the separation of diastereomeric thiourea derivatives through high-performance liquid chromatography (Péter et al., 1999).

Chiral Solvating Agent for NMR Spectroscopy

Thiourea derivatives, including those structurally similar to 1-Amino-3-(2,2,2-trifluoroethyl)thiourea, have been evaluated as chiral solvating agents (CSAs) for the enantiodiscrimination of derivatized amino acids using nuclear magnetic resonance (NMR) spectroscopy. These derivatives have shown effectiveness in differentiating the NMR signals of enantiomeric substrates, contributing to advancements in chiral analysis techniques (Recchimurzo et al., 2020).

Enantioselective Catalytic Reactions

The use of multifunctional thiourea catalysts, which could include derivatives akin to 1-Amino-3-(2,2,2-trifluoroethyl)thiourea, has been explored in a wide range of diastereoselective and enantioselective nucleophilic reactions. These catalysts, bearing tertiary amine or 1,2-amino alcohol groups, have successfully facilitated reactions such as Michael addition and aza-Henry reaction, showcasing their utility in synthesizing chiral compounds with high selectivity (Takemoto, 2010).

Mechanism of Action

The mechanism of action of 1-Amino-3-(2,2,2-trifluoroethyl)thiourea is not fully understood . It is believed to be mediated through the inhibition of various signaling pathways involved in cell growth, inflammation, and neurodegeneration .

properties

IUPAC Name

1-amino-3-(2,2,2-trifluoroethyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6F3N3S/c4-3(5,6)1-8-2(10)9-7/h1,7H2,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDLMDHLOFBFTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)NC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6F3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-3-(2,2,2-trifluoroethyl)thiourea

Synthesis routes and methods

Procedure details

Anhydrous hydrazine (0.634 mL, 20.20 mmol) (Sigma-Aldrich) was added to a stirring solution of 1,1,1-trifluoro-2-isothiocyanatoethane (2.85 g, 20.20 mmol) in EtOH (80 mL). The reaction was stirred at RT for 2 h. The solvent was removed in vacuo to give N-(2,2,2-trifluoroethyl)hydrazinecarbothioamide, and the material was used without purification.
Quantity
0.634 mL
Type
reactant
Reaction Step One
Quantity
2.85 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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